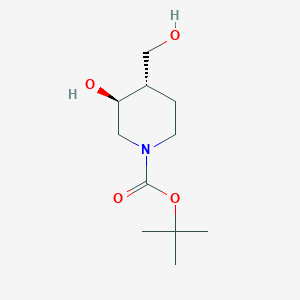

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

CAS No.: 1260593-54-1

Cat. No.: VC8358085

Molecular Formula: C11H21NO4

Molecular Weight: 231.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260593-54-1 |

|---|---|

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.29 |

| IUPAC Name | tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m0/s1 |

| Standard InChI Key | ULXATPSIGBJTPI-DTWKUNHWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)CO |

| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)CO |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)CO |

Introduction

Chemical Identity and Structural Properties

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 220218-58-6) is a chiral piperidine derivative with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol . Its IUPAC name, tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, reflects the stereochemistry at the 3rd and 4th positions of the piperidine ring. The compound’s structure includes:

-

A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine.

-

A hydroxymethyl (-CH₂OH) group at the 4-position.

-

A hydroxyl (-OH) group at the 3-position.

The stereochemistry is critical to its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Synthesis and Stereochemical Considerations

The synthesis of (3S,4S)-tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate requires precise control over stereochemistry. While detailed protocols for this specific isomer are scarce, general strategies for analogous piperidine derivatives include:

Key Synthetic Routes

-

Piperidine Ring Functionalization:

Starting from cis- or trans-4-hydroxymethylpiperidin-3-ol, Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base such as triethylamine . Stereochemical integrity is maintained by avoiding harsh acidic or basic conditions that could epimerize chiral centers. -

Asymmetric Catalysis:

Chiral auxiliaries or catalysts may enforce the (3S,4S) configuration. For instance, Sharpless asymmetric dihydroxylation has been employed to install vicinal diols in related systems .

Challenges in Stereoselective Synthesis

-

Epimerization Risk: The proximity of the hydroxyl and hydroxymethyl groups necessitates mild reaction conditions to prevent racemization.

-

Purification Difficulties: Diastereomeric byproducts often require chromatographic separation using chiral stationary phases, increasing synthetic complexity .

Applications in Medicinal Chemistry

Multitarget-Directed Ligands (MTDLs)

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate serves as a precursor to MTDLs for Alzheimer’s disease (AD) treatment. Derivatives such as PQM-181 (5k) demonstrate:

-

AChE Inhibition: Non-competitive inhibition with IC₅₀ values <10 μM .

-

Antioxidant Activity: Protection against oxidative stress in SH-SY5Y neuroblastoma cells (EC₅₀ ≈ 25 μM) .

-

Neuroprotection: Reduction of β-amyloid-induced cytotoxicity by 40–60% at 10 μM .

Structural Modifications and SAR

-

Hydroxymethyl Position: The 4-hydroxymethyl group enhances solubility and membrane permeability compared to 3-substituted analogs .

-

Boc Group: Facilitates temporary amine protection, enabling subsequent functionalization (e.g., hydrazone formation) .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₁NO₄ | |

| Molecular Weight | 231.29 g/mol | |

| CAS Number | 220218-58-6 | |

| Boiling Point | Not reported | – |

| Solubility | Soluble in DMSO, methanol | |

| Storage Conditions | -20°C, inert atmosphere |

Safety Notes:

-

Limited toxicity data are available. Standard precautions for handling carbamates (e.g., glove use, ventilation) are recommended.

-

Avoid strong acids/bases to prevent Boc deprotection and piperidine ring degradation .

Future Directions and Challenges

-

Stereoselective Scale-Up: Developing cost-effective catalytic methods for large-scale production remains a priority.

-

In Vivo Studies: Preliminary in vitro results warrant further investigation into pharmacokinetics and blood-brain barrier penetration .

-

Diversification: Exploring ureas, sulfonamides, or heterocyclic replacements for the Boc group could yield novel bioactivities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume